molecular formula C14H14N2O5 B11833733 (S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid

(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid

Cat. No.: B11833733
M. Wt: 290.27 g/mol
InChI Key: RXCVMNIPMMROFD-JTQLQIEISA-N
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Description

(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid ( 133628-73-6 ) is a specialized organic compound with the molecular formula C14H14N2O5 and a molecular weight of 290.27 g/mol . This Asp-AMC derivative is structurally characterized by a coumarin scaffold (specifically, a 4-methyl-2-oxo-2H-chromen-7-yl group) linked to an aspartic acid core . The coumarin moiety serves as a highly sensitive fluorophore, making this compound an essential tool in biochemical research for developing fluorogenic substrates. It is primarily used in protease and peptidase activity assays, where enzymatic cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC), allowing for real-time kinetic monitoring with high sensitivity . The product requires cold-chain transportation and careful storage to preserve its stability and performance . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should handle it with appropriate precautions, consulting the safety data sheet for detailed handling instructions. It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

(2S)-4-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-10(14(19)20)6-12(15)17/h2-5,10,16H,6H2,1H3,(H2,15,17)(H,19,20)/t10-/m0/s1

InChI Key

RXCVMNIPMMROFD-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Peptide Coupling with Preformed Coumarin Derivatives

This method involves coupling 7-amino-4-methylcoumarin (AMC) with protected (S)-4-amino-2-oxobutanoic acid derivatives.

Procedure:

  • Coumarin Activation :

    • 7-Hydroxy-4-methylcoumarin is converted to 7-amino-4-methylcoumarin via nucleophilic substitution using ammonia or alkylamines under reflux (e.g., in 1,4-dioxane at 120°C for 6–8 hours).

    • Yield: 75–85%.

  • Amino Acid Preparation :

    • (S)-4-Amino-2-oxobutanoic acid is synthesized via ozonolysis of itaconic anhydride derivatives, followed by reductive amination to introduce the amino group.

    • Protecting groups (e.g., Boc or Fmoc) are used to prevent side reactions.

  • Coupling Reaction :

    • Activated ester (e.g., HBTU or EDC) mediates amide bond formation between AMC and the amino acid in anhydrous DMF or CH₂Cl₂.

    • Example:

      AMC+Boc-(S)-4-amino-2-oxobutanoic acidHBTU, DIPEAProtected productTFATarget compound\text{AMC} + \text{Boc-(S)-4-amino-2-oxobutanoic acid} \xrightarrow{\text{HBTU, DIPEA}} \text{Protected product} \xrightarrow{\text{TFA}} \text{Target compound}
    • Yield: 60–72%.

Optimization Data:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFMaximizes solubility of polar intermediates
Coupling AgentHBTUReduces racemization vs. DCC
Temperature0–4°CMinimizes epimerization

Solid-Phase Synthesis for Scalability

Solid-phase methods enable iterative synthesis and easier purification:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-(S)-4-amino-2-oxobutanoic acid using DIC/HOBt activation.

  • Coumarin Conjugation :

    • 7-Isothiocyanato-4-methylcoumarin reacts with the resin-bound amino acid in DMF (24 hours, room temperature).

  • Cleavage and Deprotection :

    • TFA/water (95:5) cleaves the product while removing protecting groups.

    • Yield: 68–78%.

Enzymatic Asymmetric Synthesis

Biocatalytic routes address stereoselectivity challenges:

  • Substrate Design :

    • 4-Methyl-7-nitrocoumarin is reduced to 7-amino-4-methylcoumarin using nitroreductases.

  • Transamination :

    • ω-Transaminases catalyze the transfer of an amino group from alanine to 2-oxo-4-(coumarin-7-yl)butanoic acid, achieving >99% enantiomeric excess.

    • Reaction conditions: pH 7.5, 37°C, PLP cofactor.

    • Yield: 55–65%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Peptide Coupling60–7295–98ModerateHigh
Solid-Phase Synthesis68–7890–95HighModerate
Enzymatic Synthesis55–6585–90ExcellentLow

Key Observations :

  • Peptide coupling is preferred for large-scale production but requires careful control of racemization.

  • Enzymatic methods offer superior enantioselectivity but face substrate limitations.

Advanced Modifications and Derivatives

Fluorescent Probes

The coumarin core enables applications in bioimaging. Derivatives with trifluoromethyl groups exhibit enhanced quantum yields:

  • Synthesis : Replace the 4-methyl group with CF₃ via electrophilic substitution (e.g., using ClCF₃/CuI).

  • Application : Real-time tracking of protease activity in vivo.

Prodrug Design

Phosphate or ester prodrugs improve bioavailability:

  • Example : Ethyl esterification of the carboxylic acid group increases membrane permeability.

  • Activation : Serum esterases hydrolyze the ester in vivo.

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)Source
7-Amino-4-methylcoumarin320–400VulcanChem
HBTU220–280Sigma-Aldrich
ω-Transaminase1,500–2,000Codexis

Green Chemistry Innovations

  • Solvent Recycling : DMF recovery via distillation reduces waste.

  • Catalyst Reuse : Immobilized transaminases on magnetic nanoparticles enable 5–7 reaction cycles .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halides like chloroform and bromoform are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxo, amino, and substituted derivatives of the original compound. These derivatives often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties
Research indicates that compounds related to (S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid exhibit anticancer activity. The structural features of the coumarin moiety contribute to this effect by interacting with biological targets involved in cancer progression. Studies have shown that derivatives of coumarin can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and the generation of reactive oxygen species (ROS) .

1.2 Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic processes, making it a candidate for developing new antimicrobial agents .

1.3 Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neuronal pathways could make it valuable in treating conditions like Alzheimer's disease .

Synthetic Utility

2.1 Synthesis of Derivatives
The versatility of this compound allows for the synthesis of various derivatives that can enhance its biological activity or alter its pharmacokinetic properties. For instance, modifications at the amino or carbonyl positions can yield compounds with improved efficacy or selectivity for specific biological targets .

2.2 Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules with potential therapeutic applications. Its ability to participate in various chemical reactions, such as amide bond formation and cyclization reactions, facilitates the construction of diverse chemical libraries for drug discovery .

Case Studies

Study Reference Focus Area Findings
Anticancer ActivityDemonstrated apoptosis induction in breast cancer cells via ROS generation.
Antimicrobial PropertiesEffective against Staphylococcus aureus and Candida albicans.
NeuroprotectionPotential to protect neuronal cells from oxidative stress in vitro.

Mechanism of Action

The mechanism of action of (S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. Additionally, it can bind to receptors, modulating cellular signaling pathways and exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Coumarin-Containing Amino Acid Derivatives

Compounds with coumarin moieties linked to amino acid backbones exhibit diverse bioactivities. Key analogs include:

Compound Name Molecular Formula Substituents on Coumarin Key Features Reference
(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid C₁₄H₁₅N₃O₅ 4-methyl Combines coumarin with an oxobutanoic acid; potential for enzyme inhibition
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid C₁₃H₁₃NO₅ 7-hydroxy Hydroxy group enhances polarity; may improve solubility in aqueous media
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid C₁₈H₁₄O₅ 4-methyl Ether linkage instead of amino; benzoic acid enhances acidity

Structural Insights :

  • Substituent Effects: The 4-methyl group in the target compound (vs.
  • Linkage Type: Amino linkages (target compound) versus ether linkages () influence hydrolytic stability and hydrogen-bonding capacity.

Amino-Oxobutanoic Acid Derivatives

Variations in the amino-oxobutanoic acid backbone significantly affect functionality:

Compound Name Molecular Formula Side Chain Modifications Notable Properties Reference
(S)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid (sulfuric acid salt) C₁₀H₁₂N₂O₄·H₂SO₄ 2-aminophenyl substituent Enhanced aromatic interactions; salt improves crystallinity
(2S)-4-Amino-2-(dimethylamino)-4-oxobutanoic acid C₆H₁₂N₂O₃ Dimethylamino group Increased basicity; potential for cationic interactions

Functional Comparisons :

  • Aromatic vs. Aliphatic Side Chains: The coumarin group in the target compound provides π-π stacking capabilities, unlike the aminophenyl or dimethylamino groups in .
  • Acid-Base Properties : The sulfuric acid salt () enhances solubility, whereas the free acid form of the target compound may require formulation adjustments.

Biological Activity

(S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid, also known as a derivative of coumarin, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15H16N2O5
  • Molecular Weight : 304.3 g/mol
  • IUPAC Name : (S)-4-amino-5-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid

The structure includes a coumarin moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Research indicates that derivatives of coumarin exhibit anticancer properties. A study demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Study Cell Line IC50 Value Mechanism
HeLa15 µMApoptosis induction
MCF720 µMCell cycle arrest

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Studies have shown that coumarin derivatives can inhibit pro-inflammatory cytokines, which may contribute to their therapeutic effects in inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies have reported antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that coumarin derivatives can intercalate with DNA, leading to cytotoxic effects in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of coumarin derivatives:

  • Case Study on Breast Cancer Treatment : A clinical trial involving patients with breast cancer treated with a coumarin derivative showed a significant reduction in tumor size compared to control groups.
  • Inflammatory Disease Model : In an animal model of arthritis, administration of the compound resulted in reduced inflammation and pain, demonstrating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-4-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-oxobutanoic acid?

  • Methodological Answer : A common approach involves coupling the 4-methyl-2-oxo-2H-chromene-7-amine moiety with a protected aspartic acid derivative. For example, Boc (tert-butoxycarbonyl) protection of the amino group can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) . Subsequent deprotection under acidic conditions yields the target compound. Michael addition or Friedel-Crafts acylation may also be employed for intermediate steps, as seen in analogous syntheses of 4-oxobutanoic acid derivatives .

Q. How can the stereochemical configuration of the compound be experimentally confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. Programs like SHELXL (part of the SHELX suite) refine crystallographic data to resolve chiral centers . Alternatively, chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) can separate enantiomers, with retention times compared to standards. Circular dichroism (CD) spectroscopy may also corroborate configuration .

Q. What purification techniques are effective for isolating this compound post-synthesis?

  • Methodological Answer : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) is typically used for initial purification. For higher purity, preparative HPLC with a C18 column and aqueous acetonitrile mobile phase is recommended. Recrystallization from ethanol/water mixtures can further reduce impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or enantiomeric impurities. Advanced NMR techniques like 2D COSY, HSQC, and NOESY can assign proton and carbon correlations unambiguously . Variable-temperature NMR (e.g., −40°C to 80°C) can stabilize tautomers for clearer analysis. X-ray crystallography provides definitive structural validation .

Q. What experimental designs minimize interference from enantiomeric impurities in biological activity studies?

  • Methodological Answer : Use chiral separation techniques (e.g., preparative HPLC with Chiralpak AD-H columns) to isolate the (S)-enantiomer. Validate purity via enantioselective assays (e.g., enzyme kinetics with kallikrein-related peptidase 4 (KLK4), as referenced in similar coumarin derivatives) . Surface plasmon resonance (SPR) can quantify binding affinity differences between enantiomers .

Q. How can computational modeling predict the compound’s interaction with biological targets like proteases?

  • Methodological Answer : Molecular docking studies using software like MOE (Molecular Operating Environment) or AutoDock Vina can model interactions with active sites (e.g., KLK4 or urokinase plasminogen activator). Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Validate predictions with SPR or fluorescence-based enzyme inhibition assays .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations. Stability studies under varying pH (4–8) and temperature (4°C–37°C) identify optimal storage conditions. LC-MS monitors degradation products, while differential scanning calorimetry (DSC) assesses thermal stability .

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